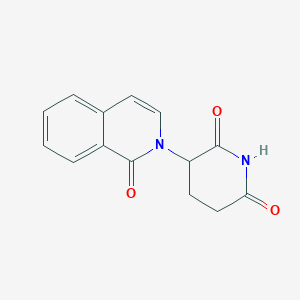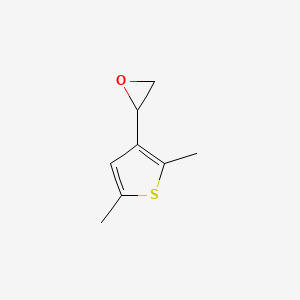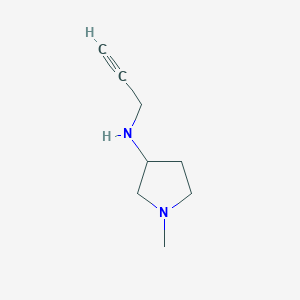
1-methyl-N-(prop-2-yn-1-yl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-N-(prop-2-yn-1-yl)pyrrolidin-3-amine is a nitrogen-containing heterocyclic compound It features a pyrrolidine ring substituted with a methyl group at the nitrogen atom and a prop-2-yn-1-yl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(prop-2-yn-1-yl)pyrrolidin-3-amine can be achieved through several methods. One common approach involves the N-alkylation of pyrrolidine derivatives with propargyl bromide in the presence of a base such as sodium hydroxide under phase-transfer catalysis . Another method includes the use of transition metal-catalyzed carbocyclization of N-allyl-substituted 2-alkynylamines with Et2Zn, which is regio- and stereoselective .
Industrial Production Methods: Industrial production of this compound may involve large-scale N-alkylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-N-(prop-2-yn-1-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen to form corresponding formamides.
Substitution: The Sandmeyer reaction for the synthesis of exo-halomethylene bicyclic pyridones.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, visible light, and photosensitizers.
Substitution: Copper catalysts, molecular oxygen, and specific solvents.
Major Products:
Oxidation: Formamides.
Substitution: Bicyclic pyridones.
Aplicaciones Científicas De Investigación
1-Methyl-N-(prop-2-yn-1-yl)pyrrolidin-3-amine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-methyl-N-(prop-2-yn-1-yl)pyrrolidin-3-amine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound may act as a ligand, modulating the activity of these targets through binding and subsequent conformational changes. The exact pathways and molecular interactions are subject to ongoing research .
Comparación Con Compuestos Similares
1-(Prop-2-yn-1-yl)pyrrolidin-2-one: Shares the prop-2-yn-1-yl group but differs in the ring structure.
N-(Prop-2-yn-1-yl)pyridin-2-amines: Similar in having the prop-2-yn-1-yl group but with a pyridine ring.
Uniqueness: 1-Methyl-N-(prop-2-yn-1-yl)pyrrolidin-3-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H14N2 |
|---|---|
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
1-methyl-N-prop-2-ynylpyrrolidin-3-amine |
InChI |
InChI=1S/C8H14N2/c1-3-5-9-8-4-6-10(2)7-8/h1,8-9H,4-7H2,2H3 |
Clave InChI |
PGRLLAJSSYTDTC-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1)NCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Methoxy-4-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13558005.png)
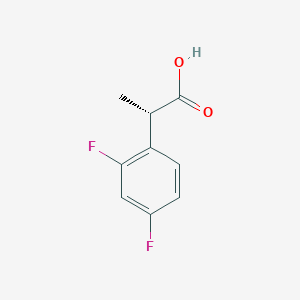
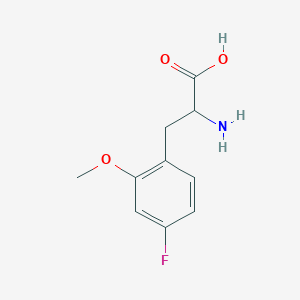
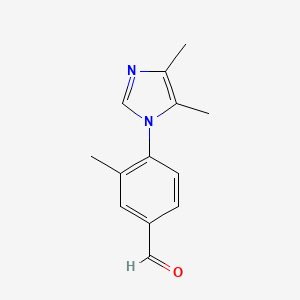
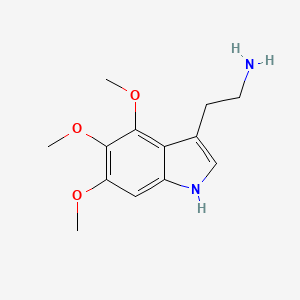
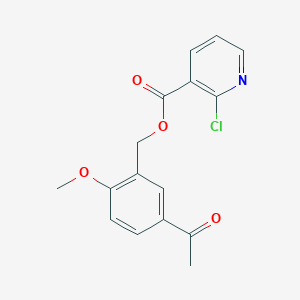
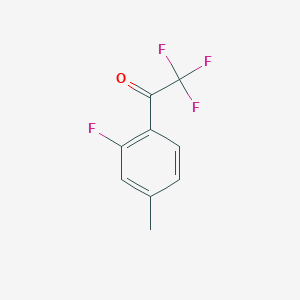
methyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13558033.png)
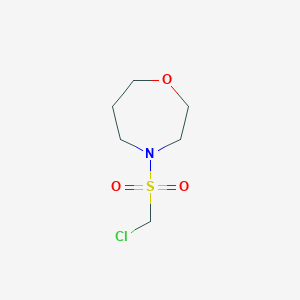
![N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13558057.png)
![1-[3-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13558060.png)
![rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans](/img/structure/B13558065.png)
